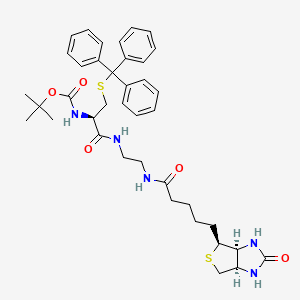

N-ビオチニル-N'-(N-Boc-S-トリチル)システイニルエチレンジアミン

概要

説明

N-Biotinyl-N’-(N-Boc-S-trityl)cysteinyl Ethylenediamine: is a complex organic compound that combines biotin, a vitamin essential for various metabolic processes, with a cysteine derivative and ethylenediamine. This compound is often used in biochemical research due to its unique properties, which allow it to interact with various biological molecules.

科学的研究の応用

Chemistry: Used as a building block in the synthesis of more complex molecules. Biology: Employed in the study of protein interactions due to its biotin moiety, which can bind to streptavidin with high affinity. Medicine: Industry: Utilized in the development of biosensors and other analytical tools.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Biotinyl-N’-(N-Boc-S-trityl)cysteinyl Ethylenediamine typically involves multiple steps:

Protection of Cysteine: The cysteine moiety is protected using a trityl group to prevent unwanted reactions at the thiol group.

Biotinylation: Biotin is attached to the protected cysteine through an amide bond formation.

Boc Protection: The amino groups of ethylenediamine are protected using a Boc (tert-butoxycarbonyl) group.

Coupling Reaction: The biotinylated cysteine and Boc-protected ethylenediamine are coupled together using a suitable coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve automated synthesis equipment and stringent quality control measures to ensure consistency.

化学反応の分析

Types of Reactions:

Oxidation: The thiol group in the cysteine moiety can undergo oxidation to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiols using reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

Substitution: The protected groups (trityl and Boc) can be removed under acidic conditions to yield the free amine and thiol groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: DTT or TCEP in aqueous buffers.

Deprotection: Trifluoroacetic acid (TFA) for Boc removal and mild acids for trityl group removal.

Major Products:

Oxidation: Disulfide-linked dimers.

Reduction: Free thiol groups.

Deprotection: Free amine and thiol groups.

作用機序

The compound exerts its effects primarily through the biotin moiety, which binds to streptavidin or avidin with high affinity. This interaction is often used in various biochemical assays to immobilize or detect proteins and other biomolecules. The cysteine and ethylenediamine components can also interact with other molecules, providing additional functionality.

類似化合物との比較

- N-Biotinyl-N’-(N-Boc-cysteinyl) Ethylenediamine

- N-Biotinyl-N’-(N-Boc-S-methyl)cysteinyl Ethylenediamine

Uniqueness: N-Biotinyl-N’-(N-Boc-S-trityl)cysteinyl Ethylenediamine is unique due to the presence of the trityl group, which provides additional protection and stability to the thiol group in cysteine. This makes it particularly useful in applications where the thiol group needs to be protected until a specific point in the synthesis or assay.

生物活性

N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine is a compound that has garnered attention in biochemical research due to its unique structural characteristics and potential applications in various biological systems. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a biotin moiety linked to a cysteine derivative through an ethylenediamine spacer. The presence of the Boc (tert-butyloxycarbonyl) and trityl protecting groups enhances its stability and solubility in organic solvents such as dichloromethane, DMSO, and methanol .

Target Interactions

N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine primarily interacts with proteins and enzymes involved in cellular signaling pathways. Its biotin component allows for specific binding to avidin or streptavidin, facilitating targeted delivery of therapeutic agents or probes in biological assays.

Cellular Effects

The compound has shown significant effects on various cell types, particularly in modulating gene expression and influencing cellular metabolism. It has been reported to impact the activity of enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

Antimicrobial Properties

Research indicates that N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes.

Anticancer Potential

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance, it has shown efficacy against MCF-7 and MDA-MB 231 breast cancer cells, with IC50 values indicating significant cytotoxic effects . The underlying mechanism is believed to involve the induction of apoptosis through the activation of caspase pathways.

Case Studies

- Antibacterial Activity : A study assessed the antibacterial efficacy of N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine against Helicobacter pylori, revealing a three-fold increase in antibacterial activity compared to controls. This suggests potential for therapeutic applications in treating bacterial infections.

- Cancer Cell Proliferation : In a controlled laboratory setting, the compound was tested against various cancer cell lines. Results indicated that at specific concentrations, it significantly reduced cell viability, supporting its role as a potential anticancer agent .

Pharmacokinetics

Understanding the pharmacokinetics of N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine is crucial for optimizing its therapeutic use. Key parameters include:

- Absorption : Rapid absorption observed in vitro.

- Distribution : The compound demonstrates favorable distribution characteristics due to its solubility profile.

- Metabolism : Metabolic pathways involve enzymatic cleavage of protecting groups, releasing active forms capable of exerting biological effects.

- Excretion : Primarily excreted via renal pathways after metabolic conversion .

特性

IUPAC Name |

tert-butyl N-[(2R)-1-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H49N5O5S2/c1-38(2,3)49-37(48)43-31(35(46)41-24-23-40-33(45)22-14-13-21-32-34-30(25-50-32)42-36(47)44-34)26-51-39(27-15-7-4-8-16-27,28-17-9-5-10-18-28)29-19-11-6-12-20-29/h4-12,15-20,30-32,34H,13-14,21-26H2,1-3H3,(H,40,45)(H,41,46)(H,43,48)(H2,42,44,47)/t30-,31-,32-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCRGAOYSJBHNS-SUGCFTRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H49N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

732.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。